Stereochemical Differentiation: (R)-Enantiomer vs. (S)-Enantiomer — Chiral Identity and Predicted Physicochemical Equivalence with Biological Divergence
The target compound is the pure (R)-enantiomer [α]D not reported on label, as confirmed by the MDL identifier MFCD21094158, which is distinct from that of the (S)-enantiomer (2-[Cyclopropyl-((S)-1-methyl-pyrrolidin-3-yl)-amino]-ethanol, CAS 1354017-73-4) . While both enantiomers share identical molecular formula (C₁₀H₂₀N₂O), molecular weight (184.28 g/mol), and predicted logP (0.1472), their topological polar surface area (TPSA) values remain equal at 26.71 Ų . Despite the predicted physicochemical indistinguishability, enantiomeric pairs routinely exhibit divergent binding affinities: for example, (R)-pyrrolidine ethanolamines targeting G-protein-coupled receptors can display >10-fold enantioselectivity in Ki values compared to their (S)-counterparts [1].
| Evidence Dimension | Chirality and enantiomeric identity |
|---|---|
| Target Compound Data | (R)-enantiomer, CAS 1353997-59-7, MFCD21094158, TPSA 26.71, logP 0.1472 |
| Comparator Or Baseline | (S)-enantiomer, CAS 1354017-73-4, TPSA 26.71, logP 0.1472 (identical computed properties) |
| Quantified Difference | No difference in computed 2D descriptors; differentiation arises in 3D chiral environments (e.g., receptor binding pockets). Class-level: pyrrolidine ethanolamine enantiomers frequently show ≥10-fold selectivity. |
| Conditions | Predicted physicochemical properties via computational models; class-level biological enantioselectivity from literature on analogous pyrrolidine amino alcohols. |
Why This Matters
For target-based screening campaigns, the (R)-enantiomer must be sourced as a single, defined stereoisomer to avoid confounding biological results from enantiomeric impurity.
- [1] Class-level inference: Enantioselective binding of pyrrolidine ethanolamines at aminergic GPCRs; representative enantioselectivity ratios >10-fold (Ki). View Source
